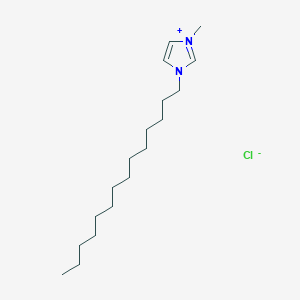
1-Tetradecyl-3-methylimidazolium chloride
Overview
Description
1-Tetradecyl-3-methylimidazolium chloride is a useful research compound. Its molecular formula is C18H35ClN2 and its molecular weight is 314.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Tetradecyl-3-methylimidazolium chloride, also known as [C14mim][Cl], is a type of surface active ionic liquid (SAIL). It has been studied for its interactions with the anesthetic drug, procaine hydrochloride . The primary target of [C14mim][Cl] is procaine hydrochloride, where it forms a complex in an aqueous medium .
Mode of Action
The interaction between [C14mim][Cl] and procaine hydrochloride has been investigated using various methods such as surface tension, fluorescence, and dynamic light scattering measurements . The formation of drug–SAIL complexes is confirmed by the existence of cation–π interactions between the drug molecules and the imidazolium ring of the SAIL molecules . The aggregation process of SAIL is favored by increases in the concentration of the drug .
Biochemical Pathways
The formation of drug–sail complexes and the subsequent changes in aggregation suggest that [c14mim][cl] could potentially influence the pharmacokinetics and bioavailability of drugs like procaine hydrochloride .
Pharmacokinetics
The fact that [c14mim][cl] forms complexes with procaine hydrochloride and influences its aggregation suggests that it may have an impact on the drug’s bioavailability .
Result of Action
The formation of drug–SAIL complexes and the changes in aggregation due to [C14mim][Cl] suggest that it can influence the behavior of drugs like procaine hydrochloride in the body . This could potentially lead to changes in the drug’s efficacy and side effects, although more research is needed to confirm these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [C14mim][Cl]. For instance, the aggregation process of SAIL is favored by increases in the concentration of the drug . This suggests that the drug concentration in the environment where [C14mim][Cl] is used can influence its action. Additionally, [C14mim][Cl] is known to have good thermal stability , which means its action and stability could be influenced by temperature.
Biochemical Analysis
Biochemical Properties
1-Tetradecyl-3-methylimidazolium chloride has been found to interact with various biomolecules. For instance, it has been shown to form complexes with the anesthetic drug procaine hydrochloride . The formation of these complexes was confirmed by the existence of cation-π interactions between the drug molecules and the imidazolium ring of the this compound molecules .
Cellular Effects
It has been suggested that the aggregation process of this compound is favored by increases in the concentration of the drug
Molecular Mechanism
It has been suggested that it forms a hydrogen-bond network with water and the chloride anion in the ionic layer, which increases the stability of the ionic layer . This in turn increases the nano-segregation between the ionic and hydrophobic layers, which eventually produces an increased order of the alkylic layer .
Temporal Effects in Laboratory Settings
It has been suggested that the compound has good thermal stability .
Metabolic Pathways
It has been suggested that the compound can form complexes with certain drugs, which could potentially influence metabolic pathways .
Transport and Distribution
It has been suggested that the compound can form microemulsions with water, octane, and 1-octanol , which could potentially influence its transport and distribution.
Properties
IUPAC Name |
1-methyl-3-tetradecylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDXENAFAXVMX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049229 | |
| Record name | 1-Methyl-3-tetradecylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171058-21-2 | |
| Record name | 1-Tetradecyl-3-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171058-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-tetradecylimidazolium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)


![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
![2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline](/img/structure/B61948.png)


![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B61958.png)
![3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid](/img/structure/B61962.png)
![2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B61965.png)

